

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

CAS number and structure

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Compound of Interest

Compound Name: 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone

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In-Depth Technical Guide: 2'-Chloro-5'-(trifluoromethyl)acetophenone

CAS Number: 71648-45-8

Chemical Structure:

A technical data sheet for researchers, scientists, and drug development professionals.

Introduction

2'-Chloro-5'-(trifluoromethyl)acetophenone is a substituted aromatic ketone that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a trifluoromethyl group and a chlorine atom on the phenyl ring, imparts unique electronic and lipophilic properties that are highly valuable in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and applications in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Chloro-5'-(trifluoromethyl)acetophenone is presented in the table below.

Property	Value	Reference
CAS Number	71648-45-8	[1][2]
Molecular Formula	C ₉ H ₆ ClF ₃ O	[1][2]
Molecular Weight	222.59 g/mol	[1]
Appearance	Colorless to light orange to yellow clear liquid	[1][2]
Boiling Point	204-205 °C (lit.)	[1][2]
Density	1.392 g/mL at 25 °C (lit.)	[1][2]
Refractive Index	n _{20/D} 1.4810 (lit.)	[1][2]
Water Solubility	Sparingly soluble in water (0.11 g/L @ 25°C)	[1][2]
Flash Point	91.1 °C (closed cup)	

Synthesis

The primary synthetic route to 2'-Chloro-5'-(trifluoromethyl)acetophenone is the Friedel-Crafts acylation of 1-chloro-4-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

General Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of 2'-Chloro-5'-(trifluoromethyl)acetophenone.

Materials:

- 1-Chloro-4-(trifluoromethyl)benzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl₃)

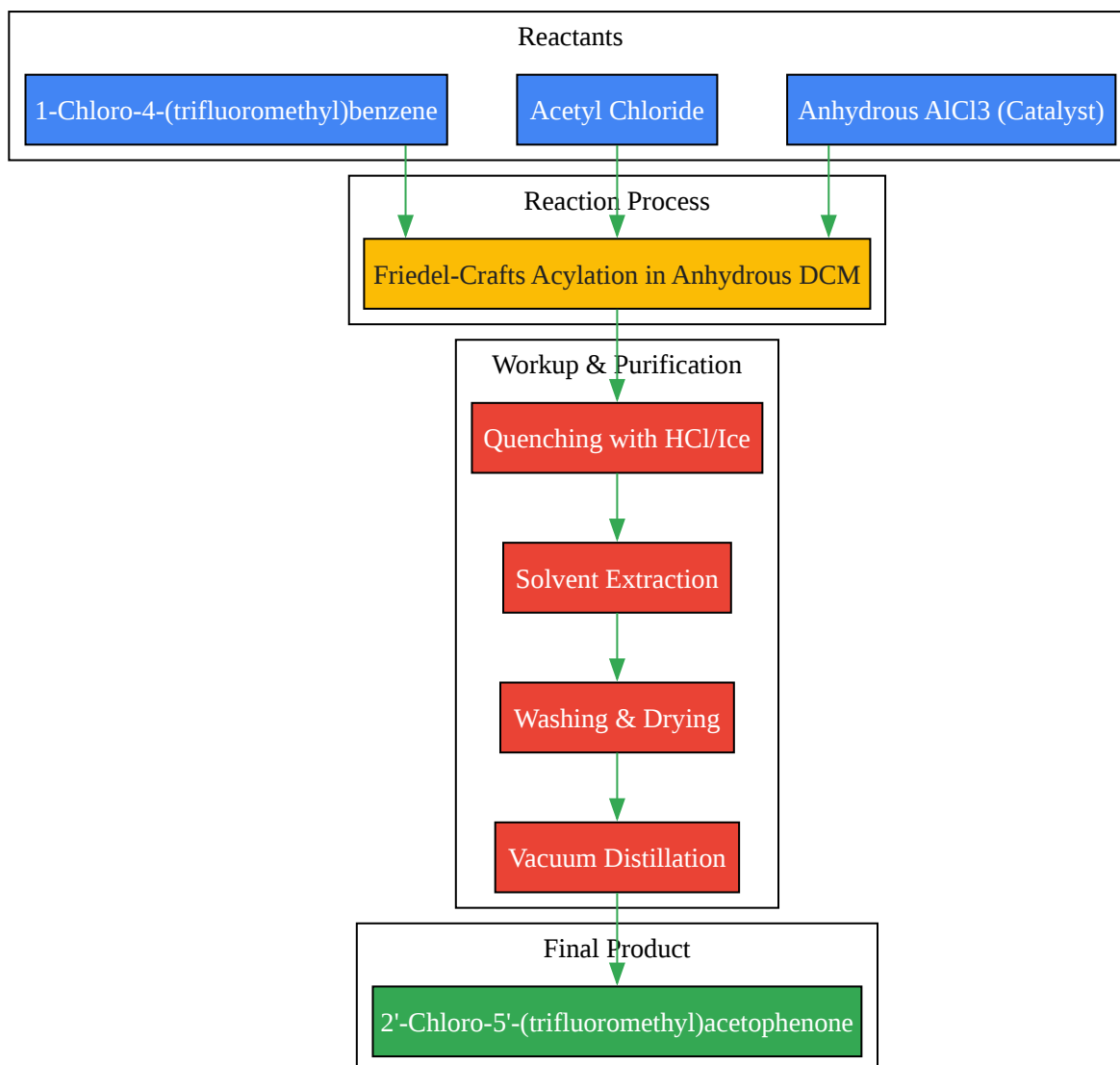
- Anhydrous dichloromethane (CH_2Cl_2)
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]
- **Formation of Acylium Ion:** Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension. [3]
- **Addition of Aromatic Substrate:** To the cooled mixture, add 1-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) dissolved in anhydrous dichloromethane dropwise from the addition funnel, maintaining the temperature below 5 °C.[3]
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[3]
- **Workup:** Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers. [4].
- **Washing:** Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3]
- Purification: Purify the crude product by vacuum distillation to obtain 2'-Chloro-5'-(trifluoromethyl)acetophenone as a clear liquid.[1][2]

Logical Flow of Synthesis:



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Caption: Synthetic workflow for 2'-Chloro-5'-(trifluoromethyl)acetophenone.

Spectral Data

The following table summarizes the characteristic spectral data for 2'-Chloro-5'-(trifluoromethyl)acetophenone.

Technique	Data
¹ H NMR	Expected signals include a singlet for the methyl protons (CH ₃) and multiplets for the aromatic protons.
¹³ C NMR	Expected signals include a peak for the carbonyl carbon, the methyl carbon, and distinct signals for the aromatic carbons, including the carbon attached to the trifluoromethyl group (showing a characteristic quartet).
IR (Infrared)	A strong absorption band is expected around 1680-1700 cm ⁻¹ corresponding to the C=O stretching of the ketone.
MS (Mass Spec.)	The mass spectrum would show the molecular ion peak (M ⁺) and characteristic fragmentation patterns, including the loss of the acetyl group.

Note: While specific spectra for this exact compound are not readily available in public databases, the expected data is based on the analysis of structurally similar compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Applications in Drug Development

2'-Chloro-5'-(trifluoromethyl)acetophenone is a key intermediate in the synthesis of various biologically active molecules, particularly non-steroidal anti-inflammatory drugs (NSAIDs).

Intermediate in the Synthesis of COX-2 Inhibitors

This compound is a precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. The presence of the trifluoromethyl group is often associated with enhanced potency and selectivity of the final drug molecule. The general synthetic pathway involves the reaction

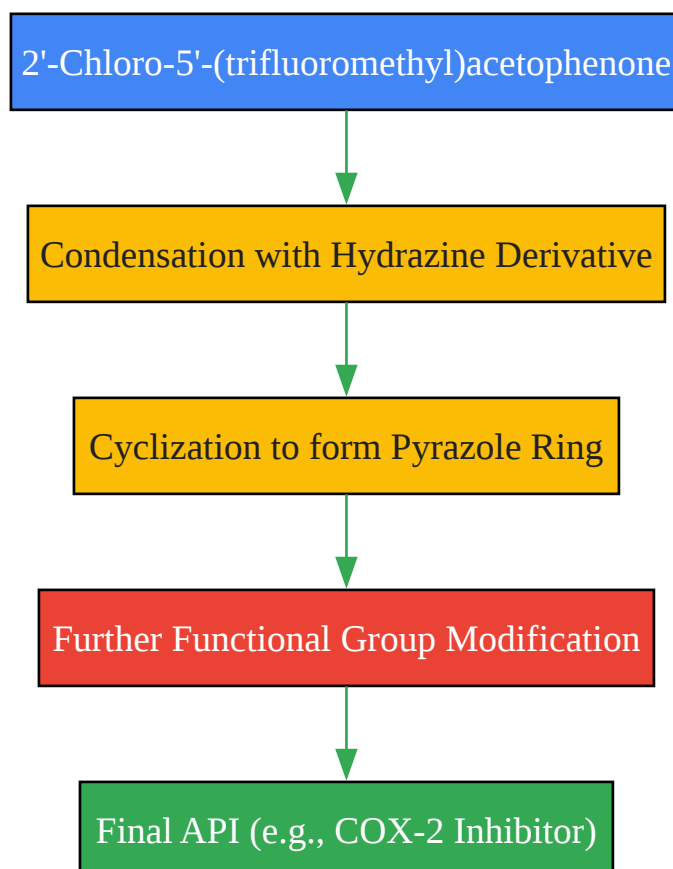
of the acetophenone with a suitable hydrazine derivative to form a pyrazole ring system, a common scaffold in many COX-2 inhibitors.

Significance in Drug Design:

The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by:

- **Increasing Lipophilicity:** This can enhance membrane permeability and oral bioavailability.
- **Metabolic Stability:** The C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong the drug's half-life.
- **Binding Interactions:** The trifluoromethyl group can participate in specific interactions with the target protein, such as dipole-dipole or hydrophobic interactions, leading to increased binding affinity and potency.

Workflow for Utilization in Drug Synthesis:



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Caption: Role as an intermediate in active pharmaceutical ingredient (API) synthesis.

While this compound is primarily used as a building block and is not known to directly interact with specific signaling pathways itself, the molecules synthesized from it, such as certain COX-2 inhibitors, play a critical role in modulating the arachidonic acid signaling pathway by inhibiting the production of prostaglandins, which are key mediators of inflammation and pain.

Safety and Handling

2'-Chloro-5'-(trifluoromethyl)acetophenone is a flammable and irritant compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).^[1]

Conclusion

2'-Chloro-5'-(trifluoromethyl)acetophenone is a valuable and versatile intermediate in organic synthesis, particularly for the development of new pharmaceutical agents. Its unique structural features make it an important component in the design of potent and selective drug candidates. This guide provides essential technical information to support its use in research and development.

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